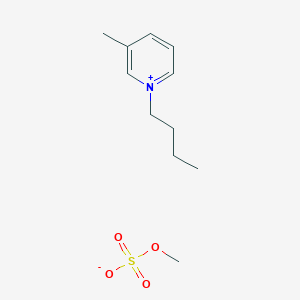
1-Butyl-3-methylpyridin-1-ium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-methylpyridin-1-ium methyl sulfate is an ionic liquid with the molecular formula C11H19NO4S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylpyridin-1-ium methyl sulfate can be synthesized through a metathesis reaction. The process typically involves the reaction of 1-butyl-3-methylpyridinium bromide with methyl sulfate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1-Butyl-3-methylpyridin-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium compound.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学的研究の応用
1-Butyl-3-methylpyridin-1-ium methyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors.
作用機序
The mechanism of action of 1-butyl-3-methylpyridin-1-ium methyl sulfate involves its ionic nature, which allows it to interact with various molecular targets. The compound can disrupt hydrogen bonding and electrostatic interactions, leading to changes in the structure and function of biomolecules. These interactions are crucial in its applications as a solvent, catalyst, and antimicrobial agent .
類似化合物との比較
Similar Compounds
- 1-Butyl-3-methylimidazolium methyl sulfate
- 1-Butyl-3-methylpyridinium bromide
- 1-Butyl-3-methylimidazolium chloride
Uniqueness
1-Butyl-3-methylpyridin-1-ium methyl sulfate stands out due to its unique combination of thermal stability, low volatility, and excellent solubility. These properties make it more suitable for high-temperature applications and as a solvent for a wide range of chemical reactions compared to its similar compounds .
特性
CAS番号 |
916730-28-4 |
|---|---|
分子式 |
C11H19NO4S |
分子量 |
261.34 g/mol |
IUPAC名 |
1-butyl-3-methylpyridin-1-ium;methyl sulfate |
InChI |
InChI=1S/C10H16N.CH4O4S/c1-3-4-7-11-8-5-6-10(2)9-11;1-5-6(2,3)4/h5-6,8-9H,3-4,7H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChIキー |
KXGRFVJWZGSJBS-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1=CC=CC(=C1)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
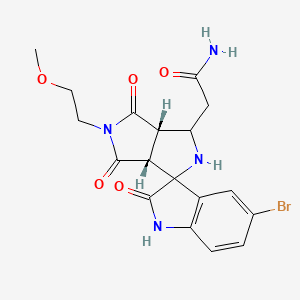
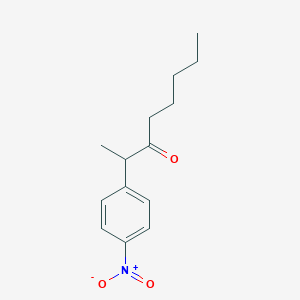
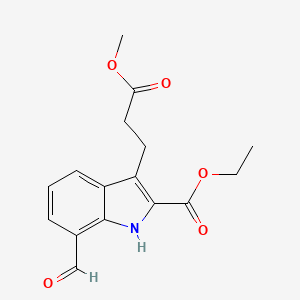
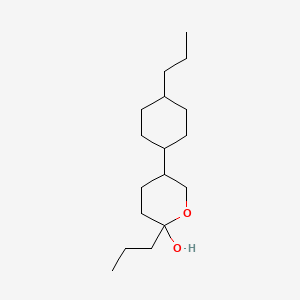

![3-(2-chloro-5-nitrophenyl)-2-phenyl-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172130.png)
![1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15172137.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
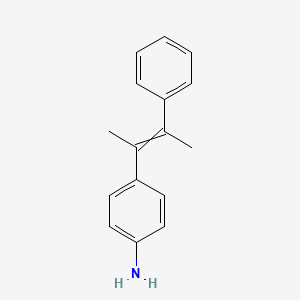
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
